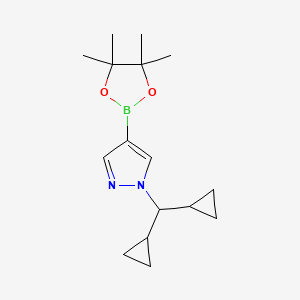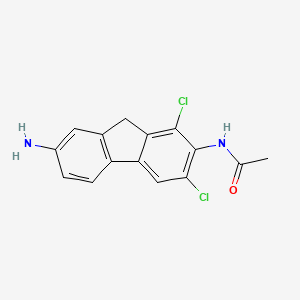
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide is a compound derived from the fluorene family, characterized by its unique structure that includes amino and dichloro substituents on the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene.
Amination: The 7-position of the fluorene is aminated using an appropriate amine source under controlled conditions.
Acetylation: The resulting 7-amino-1,3-dichloro-9H-fluorene is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
Applications De Recherche Scientifique
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes critical for cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to active sites, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-dichloro-9H-fluorene: A precursor in the synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide.
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide: A similar compound with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization and interaction with biological targets, making it a versatile compound in research applications.
Propriétés
Numéro CAS |
92436-18-5 |
|---|---|
Formule moléculaire |
C15H12Cl2N2O |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7(20)19-15-13(16)6-11-10-3-2-9(18)4-8(10)5-12(11)14(15)17/h2-4,6H,5,18H2,1H3,(H,19,20) |
Clé InChI |
CAXZUSHBHWDATN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



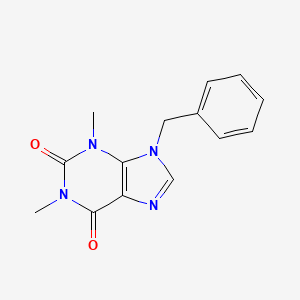
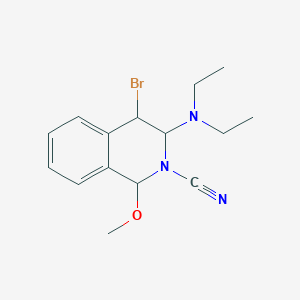
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


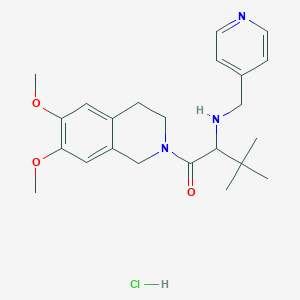
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

